molecular formula C17H15ClN2O2 B2695714 N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-cyanobenzamide CAS No. 2034300-03-1

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-cyanobenzamide

Cat. No. B2695714
CAS RN: 2034300-03-1
M. Wt: 314.77
InChI Key: CSQLHNFINFKTQZ-UHFFFAOYSA-N
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Description

The compound “N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-cyanobenzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . The presence of the 3-chlorophenyl and 3-cyanobenzamide groups suggest that this compound may have interesting chemical properties, but without specific studies or data on this compound, it’s difficult to provide a detailed description .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a benzene ring (from the “benzamide” portion of the name), a chlorine atom attached to the third carbon of the benzene ring (from the “3-chlorophenyl” portion), a cyanide group attached to the third carbon of the benzene ring (from the “3-cyanobenzamide” portion), and a hydroxypropyl group attached to the nitrogen of the amide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Without specific studies or data on this compound, it’s difficult to provide a detailed analysis of its physical and chemical properties .

Scientific Research Applications

Anticancer Properties

  • Cancer Cell Apoptosis : Compounds similar to N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-cyanobenzamide have shown effectiveness in inducing apoptosis in cancer cell lines. For instance, a study found that N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide significantly reduced proliferation and induced apoptosis in melanoma cell lines (Imramovský et al., 2013).

Chemical Synthesis and Characterization

  • Tritium Labeling : Another study synthesized and characterized a tritium-labeled compound similar to N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-cyanobenzamide, exploring its potential as a C-C chemokine receptor 1 (CCR1) antagonist (Hong et al., 2015).

Biosensors and Electrochemistry

  • Electrochemical Applications : A high-sensitive biosensor using a modified carbon paste electrode incorporating a similar compound was developed for the determination of glutathione and piroxicam, demonstrating potential in analytical chemistry (Karimi-Maleh et al., 2014).

Quantitative Structure-Activity Relationship (QSAR)

  • Inhibitors of Type III Secretion in Yersinia : Salicylanilides, analogous to the compound , were synthesized and evaluated for their biological activity, especially as inhibitors of type III secretion in Yersinia, showing the potential for antibiotic development (Dahlgren et al., 2007).

Spectrophotometric Analysis

  • Iron(III) Determination : N1-Hydroxy-N1,N2-diphenylbenzamidine, structurally similar to the compound, was used in a method for spectrophotometric determination of iron(III), indicating its application in chemical analysis (Moges et al., 1984).

Molecular Dynamics and Computational Chemistry

  • Modeling Intermolecular Interactions : A study modeled the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, similar in structure to the compound , providing insights into intermolecular interactions and molecular geometry, relevant to computational chemistry and molecular design (Karabulut et al., 2014).

Environmental Applications

  • Adsorbent for Environmental Hormones : Research on graphene oxide as an adsorbent for chlorophenols, closely related to the compound , showed its effectiveness in removing environmental hormones, indicating its environmental application (Wei et al., 2019).

Future Directions

The future directions for research on this compound would likely depend on its observed properties and potential applications. For example, if it were found to have interesting biological activity, it could be studied further as a potential therapeutic agent .

properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-cyanobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c18-15-6-2-4-13(10-15)16(21)7-8-20-17(22)14-5-1-3-12(9-14)11-19/h1-6,9-10,16,21H,7-8H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQLHNFINFKTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCCC(C2=CC(=CC=C2)Cl)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-cyanobenzamide

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